![molecular formula C12H10N2O B11903535 1'-Methyl-2'-oxospiro[cyclopropane-1,3'-indoline]-5'-carbonitrile](/img/structure/B11903535.png)
1'-Methyl-2'-oxospiro[cyclopropane-1,3'-indoline]-5'-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1’-Methyl-2’-oxospiro[cyclopropane-1,3’-indoline]-5’-carbonitrile is a spirocyclic compound that features a unique structural motif combining a cyclopropane ring with an indoline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1’-Methyl-2’-oxospiro[cyclopropane-1,3’-indoline]-5’-carbonitrile typically involves the reaction of isatin derivatives with cyclopropane-containing reagents. One common method includes the use of N-methylisatin and α-bromo(chloro)acetophenone in the presence of a base such as triethylamine and a catalyst like α-picoline . The reaction is carried out in acetonitrile under reflux conditions for several hours, followed by purification through column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as employing continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 1’-Methyl-2’-oxospiro[cyclopropane-1,3’-indoline]-5’-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonitrile group, often using nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted indoline derivatives.
Wissenschaftliche Forschungsanwendungen
1’-Methyl-2’-oxospiro[cyclopropane-1,3’-indoline]-5’-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antibacterial and anticancer properties.
Medicine: Explored for its potential use in drug design, particularly in the development of novel therapeutic agents.
Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.
Wirkmechanismus
The mechanism of action of 1’-Methyl-2’-oxospiro[cyclopropane-1,3’-indoline]-5’-carbonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
Vergleich Mit ähnlichen Verbindungen
Spiroindole Derivatives: Compounds like spiro[indoline-3,4’-piperidine] and spiro[indoline-3,4’-pyrrolidine] share structural similarities with 1’-Methyl-2’-oxospiro[cyclopropane-1,3’-indoline]-5’-carbonitrile.
Spirooxindole Compounds: These include spiro[benzo[5,6]chromeno[2,3-c]pyrazole-11,3’-indol]-2’-one and spiro[pyrazolo[3,4-b]benzo[h]quinolin-7,3’-indol]-2’-one.
Uniqueness: 1’-Methyl-2’-oxospiro[cyclopropane-1,3’-indoline]-5’-carbonitrile is unique due to its combination of a cyclopropane ring with an indoline moiety, which imparts distinct chemical and biological properties. This structural motif is less common compared to other spirocyclic compounds, making it a valuable target for research and development.
Eigenschaften
Molekularformel |
C12H10N2O |
|---|---|
Molekulargewicht |
198.22 g/mol |
IUPAC-Name |
1'-methyl-2'-oxospiro[cyclopropane-1,3'-indole]-5'-carbonitrile |
InChI |
InChI=1S/C12H10N2O/c1-14-10-3-2-8(7-13)6-9(10)12(4-5-12)11(14)15/h2-3,6H,4-5H2,1H3 |
InChI-Schlüssel |
GOOUTISXYIQIJQ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C=C(C=C2)C#N)C3(C1=O)CC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-([1,1'-biphenyl]-4-yl)-2H-azirine](/img/structure/B11903459.png)
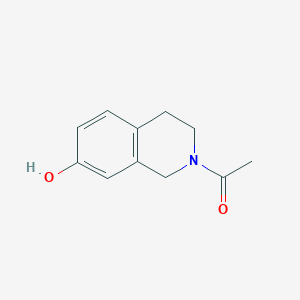
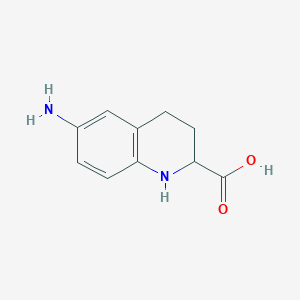
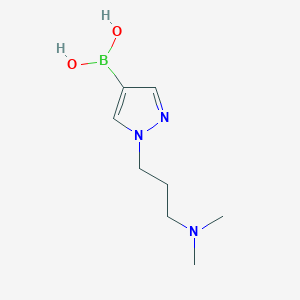
![(S)-(2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-7-yl)methanol](/img/structure/B11903473.png)
![4,5-Dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one hydrochloride](/img/structure/B11903481.png)

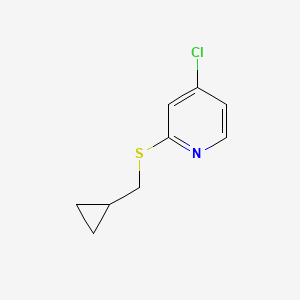
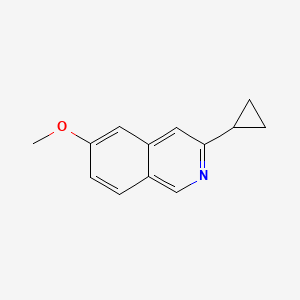
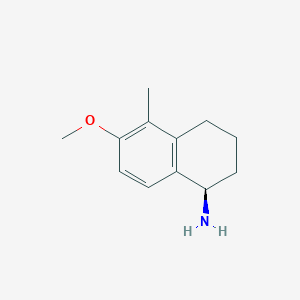
![4-Formylbenzo[d]oxazole-2-carboxylic acid](/img/structure/B11903518.png)
![2-(3-Hydroxypropyl)-2,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B11903522.png)

